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molecular formula C9H9F5OSi B8613592 Silane, trimethyl(pentafluorophenoxy)-

Silane, trimethyl(pentafluorophenoxy)-

Cat. No. B8613592
M. Wt: 256.24 g/mol
InChI Key: FYCOZPGUWKTYNJ-UHFFFAOYSA-N
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Patent
US07196032B2

Procedure details

n-Butyllithium (9.75 mL, 22.39 mmol, 2.5 M in hexane) was added dropwise, at 0° C., to a 200 mL hexane solution of C6F5OH (4.08 g, 22.17 mmol). After the addition of n-butyllithium was complete, the reaction mixture was allowed to warm to room temperature. Chlorotrimethylsilane (2.65 g, 24.39 mmol) was added to the reaction at −40° C. After slowly warming to room temperature, the reaction was refluxed for 19 hours. Isolation of the crude product was achieved by ether extraction. The organic was washed with ammonium chloride, water, brine, and dried over sodium sulfate. Solvent was removed in vacuo to yield 4.0 g of crude product. The resulting liquid was purified by vacuum distillation to give 3.4 g (60%) of a colorless liquid. 1H NMR (C6D6): δ 0.081 (br. s).
Quantity
9.75 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]1([OH:17])[C:15]([F:16])=[C:13]([F:14])[C:11]([F:12])=[C:9]([F:10])[C:7]=1[F:8].Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>CCCCCC>[C:6]1([O:17][Si:19]([CH3:22])([CH3:21])[CH3:20])[C:7]([F:8])=[C:9]([F:10])[C:11]([F:12])=[C:13]([F:14])[C:15]=1[F:16]

Inputs

Step One
Name
Quantity
9.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.08 g
Type
reactant
Smiles
C1(=C(F)C(F)=C(F)C(F)=C1F)O
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.65 g
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After slowly warming to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
Isolation of the crude product was achieved by ether extraction
WASH
Type
WASH
Details
The organic was washed with ammonium chloride, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 4.0 g of crude product
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=C(F)C(F)=C(F)C(F)=C1F)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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